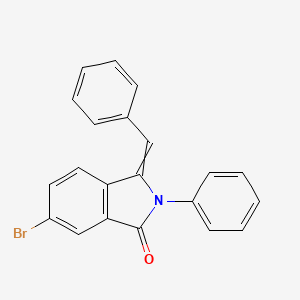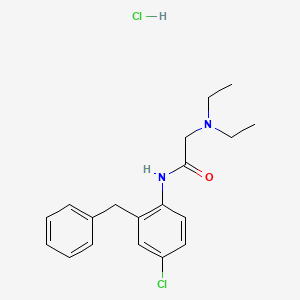
Benzene, 1-ethenyl-4-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-4-(2-propenyl)- can be achieved through several methods. One common approach is the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Another method involves the Heck reaction, where styrene is coupled with allyl bromide in the presence of a palladium catalyst and a base. The reaction conditions are as follows:
Heck Reaction:
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-4-(2-propenyl)- typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction control and product quality.
化学反应分析
Types of Reactions
Benzene, 1-ethenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Elevated pressure and temperature
Products: Saturated hydrocarbons (e.g., ethylbenzene derivatives).
-
Substitution
Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
科学研究应用
Benzene, 1-ethenyl-4-(2-propenyl)- has several applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of polymers and copolymers.
- Intermediate in the synthesis of various organic compounds.
-
Biology
- Studied for its potential biological activity and interactions with biomolecules.
-
Medicine
- Investigated for its potential use in drug development and as a building block for pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-ethenyl-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The vinyl and allyl groups provide sites for electrophilic and nucleophilic attacks, respectively, facilitating various substitution and addition reactions.
相似化合物的比较
Benzene, 1-ethenyl-4-(2-propenyl)- can be compared with other similar compounds such as:
-
Styrene (Benzene, ethenyl-)
- Similar structure but lacks the allyl group.
- Used extensively in the production of polystyrene.
-
Allylbenzene (Benzene, 1-propenyl-)
- Similar structure but lacks the vinyl group.
- Found in essential oils and used in flavorings and fragrances.
-
4-Ethylstyrene (Benzene, 1-ethenyl-4-ethyl-)
- Similar structure but has an ethyl group instead of an allyl group.
- Used in the production of specialty polymers.
These comparisons highlight the unique combination of vinyl and allyl groups in Benzene, 1-ethenyl-4-(2-propenyl)-, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
45966-51-6 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
1-ethenyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h3-4,6-9H,1-2,5H2 |
InChI 键 |
NEQQUZIHFXJYLI-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
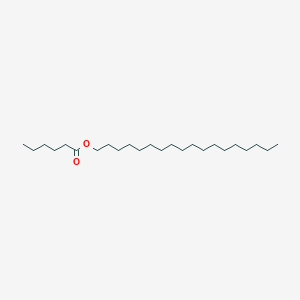

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
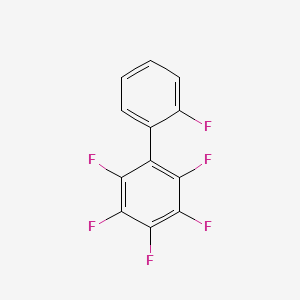
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
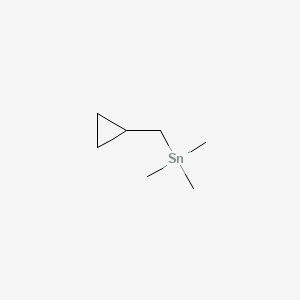
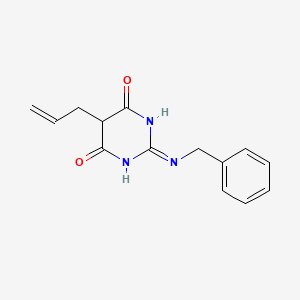

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
